2,2'-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol
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Overview
Description
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol is a chemical compound with the molecular formula C9H20O2S2 It is characterized by the presence of two ethanol groups attached to a central 2-methylbutane-1,4-diyl backbone through thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol typically involves the reaction of 2-methylbutane-1,4-dithiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methylbutane-1,4-dithiol+2 Ethylene oxide→2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol
Industrial Production Methods
In an industrial setting, the production of 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol may involve continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst presence, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Acid chlorides or alkyl halides; reactions may require a base such as pyridine or triethylamine to neutralize the by-products.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Esters, ethers
Scientific Research Applications
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential use in the study of enzyme interactions and protein modifications due to its thioether linkages.
Medicine: Investigated for its potential as a drug delivery agent or as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which 2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol exerts its effects depends on its application. In biological systems, the thioether groups may interact with thiol-containing enzymes or proteins, potentially modifying their activity. The hydroxyl groups can form hydrogen bonds, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebisoxybis(2-methylbutane)
- 2,2’-((2-Methyl-1,4-butanediyl)bis(thio))bisethanol
Uniqueness
2,2’-((2-Methylbutane-1,4-diyl)bis(thio))bisethanol is unique due to its combination of thioether and hydroxyl functional groups This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications
Properties
CAS No. |
82010-84-2 |
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Molecular Formula |
C9H20O2S2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethylsulfanyl)-3-methylbutyl]sulfanylethanol |
InChI |
InChI=1S/C9H20O2S2/c1-9(8-13-7-4-11)2-5-12-6-3-10/h9-11H,2-8H2,1H3 |
InChI Key |
HZYDXMRRWHMPAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSCCO)CSCCO |
Origin of Product |
United States |
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